molecular formula C10H16F2N2O B1435322 (3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone CAS No. 1342820-21-6

(3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone

Cat. No.: B1435322
CAS No.: 1342820-21-6
M. Wt: 218.24 g/mol
InChI Key: TXBAXGKCUYQPQZ-UHFFFAOYSA-N
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Description

(3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone: is a synthetic organic compound that features a pyrrolidine ring substituted with two fluorine atoms at the 3-position and a piperidine ring attached via a methanone linkage

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology:

    Biological Probes: It can serve as a probe to study biological processes, especially those involving fluorinated compounds.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is dipeptidyl peptidase IV (DPP-4). This interaction is crucial as DPP-4 is involved in the degradation of incretin hormones, which regulate insulin secretion. By inhibiting DPP-4, this compound can enhance the levels of incretin hormones, thereby improving insulin secretion and glucose homeostasis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In pancreatic beta cells, this compound enhances insulin secretion by increasing the levels of incretin hormones. Additionally, it influences cell signaling pathways related to glucose metabolism and insulin sensitivity. In adipocytes, this compound can modulate gene expression related to lipid metabolism, thereby affecting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of DPP-4. This inhibition occurs via binding interactions with the active site of the enzyme, preventing it from degrading incretin hormones. The compound’s binding to DPP-4 is facilitated by its unique structural features, which allow it to fit snugly into the enzyme’s active site. This binding results in the stabilization of incretin hormones, leading to enhanced insulin secretion and improved glucose regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained improvements in insulin secretion and glucose homeostasis in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-4 and enhances insulin secretion without significant adverse effects. At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and potential hepatotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydroxylation and amide hydrolysis. The enzymes cytochrome P450 2D6 and cytochrome P450 3A4 play significant roles in its metabolism. The compound’s metabolites are then excreted via the renal route. These metabolic pathways ensure the compound’s elimination from the body while maintaining its therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed efficiently. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and pancreas, where it exerts its therapeutic effects. Its distribution is crucial for its efficacy in regulating glucose metabolism and insulin secretion .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target enzyme, DPP-4. The compound’s localization is facilitated by specific targeting signals that direct it to the enzyme’s active site. Additionally, post-translational modifications may play a role in its subcellular distribution, ensuring its effective interaction with DPP-4 and subsequent inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, often involving the use of fluorinating agents to introduce the fluorine atoms at the desired positions.

    Attachment of the Piperidine Ring: The piperidine ring is then introduced through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with a piperidine precursor under suitable conditions.

    Methanone Linkage Formation: The final step involves the formation of the methanone linkage, typically through a condensation reaction between the pyrrolidine and piperidine derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone linkage, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, resulting in alcohol derivatives.

    Substitution: The fluorine atoms on the pyrrolidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Comparison with Similar Compounds

  • (3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone
  • (4,4-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone

Comparison:

  • Structural Differences: While (3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone has fluorine atoms at the 3-position of the pyrrolidine ring, similar compounds may have different substitution patterns, such as fluorine atoms at the 4-position or different ring systems.
  • Unique Properties: The specific positioning of the fluorine atoms and the methanone linkage in this compound can result in unique chemical and biological properties, such as enhanced stability and binding affinity.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O/c11-10(12)3-6-14(7-10)9(15)8-1-4-13-5-2-8/h8,13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBAXGKCUYQPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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